molecular formula C16H13F3N2 B15215451 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918873-46-8

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No.: B15215451
CAS No.: 918873-46-8
M. Wt: 290.28 g/mol
InChI Key: ZWVDMYJHAVSNBC-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-methanocinnoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the phenyl ring using reagents like trifluoromethyl iodide and a radical initiator . The subsequent steps involve cyclization reactions to form the tetrahydro-methanocinnoline core, often using palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Substituting agents: Halogens (chlorine, bromine), nitro groups

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its combination of a trifluoromethylated phenyl ring and a tetrahydro-methanocinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918873-46-8

Molecular Formula

C16H13F3N2

Molecular Weight

290.28 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2

InChI Key

ZWVDMYJHAVSNBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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